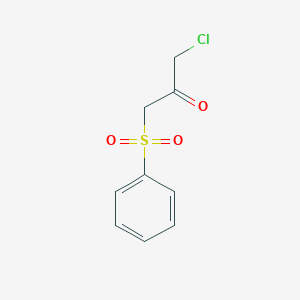

3-Chloro-1-phenylsulfonyl-2-propanone

Description

3-Chloro-1-phenylsulfonyl-2-propanone is a substituted propanone derivative featuring a chlorine atom at the 3-position and a phenylsulfonyl group at the 1-position. Its molecular formula is C₉H₉ClO₃S, with a molecular weight of 232.68 g/mol. The phenylsulfonyl group imparts significant polarity and electron-withdrawing characteristics, enhancing the electrophilicity of the carbonyl carbon.

Properties

CAS No. |

23886-96-6 |

|---|---|

Molecular Formula |

C9H9ClO3S |

Molecular Weight |

232.68 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C9H9ClO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 |

InChI Key |

KYMPNYZODVAUHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenylsulfonyl-2-propanone typically involves the chlorination of 1-phenylsulfonyl-2-propanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1-phenylsulfonyl-2-propanone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenylsulfonyl-2-propanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form 1-phenylsulfonyl-2-propanone.

Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Formation of various substituted phenylsulfonyl propanone derivatives.

Reduction: Formation of 1-phenylsulfonyl-2-propanone.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

3-Chloro-1-phenylsulfonyl-2-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenylsulfonyl-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom acts as a leaving group, facilitating substitution reactions. The phenylsulfonyl group can participate in electron-withdrawing effects, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-Chloro-1-phenylsulfonyl-2-propanone, differing primarily in substituents:

(a) 3'-Chloropropiophenone (CAS 34841-35-5)

- Molecular Formula : C₉H₉ClO

- Molecular Weight : 168.62 g/mol

- Key Features: A propiophenone derivative with a chlorine atom on the phenyl ring. Lacks the sulfonyl group but shares the ketone backbone.

- Physical Properties : Melting point (45–47°C), boiling point (124°C) .

- Reactivity : The electron-withdrawing chlorine enhances carbonyl reactivity, though less so than the phenylsulfonyl group in the target compound.

(b) 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

- Molecular Formula : C₉H₈Cl₂O

- Molecular Weight : 203.07 g/mol

- Key Features: Dichlorinated propanone with a chlorophenyl substituent.

- Physical Properties : Boiling point (90–93°C at 0.22–0.25 Torr), density (1.275 g/cm³) .

- Reactivity : Higher volatility under reduced pressure compared to sulfonyl-containing analogs.

(c) 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Features : Hydroxyl group at the 1-position and a chlorophenyl group. Used as a pharmaceutical impurity (Bupropion-related) .

- Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and stability compared to sulfonyl derivatives.

(d) 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

Physical and Chemical Properties Comparison

Notes:

- The phenylsulfonyl group in the target compound increases molecular weight and polarity compared to simpler chloro-propanones.

- Boiling points for sulfonyl-containing compounds are expected to be higher due to stronger intermolecular forces (e.g., dipole-dipole interactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.